Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate

Description

Structural Characterization and Nomenclature

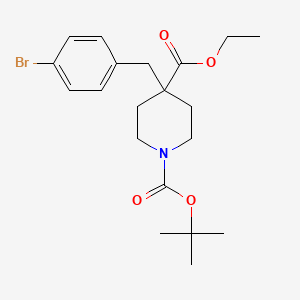

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate possesses the molecular formula C₂₀H₂₈BrNO₄ and exhibits a molecular weight of 426.34 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is 1-O-tert-butyl 4-O-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate, which accurately describes its complex structural arrangement. The Chemical Abstracts Service has assigned this compound the registry number 912617-73-3, providing a unique identifier for database searches and regulatory documentation.

The molecular structure features a six-membered piperidine ring substituted at the 4-position with both a bromobenzyl group and an ethoxycarbonyl moiety. The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl group, commonly referred to as a Boc protecting group in synthetic chemistry. This protecting group serves to render the nitrogen unreactive to most bases and nucleophiles, enabling selective transformations at other positions within the molecule. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System string: CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Cc2ccc(Br)cc2.

The International Chemical Identifier key for this compound is DVFVYGOJZOUJJB-UHFFFAOYSA-N, providing a standardized method for representing its molecular structure in chemical databases. Physical characterization reveals that the compound exists as a solid at room temperature with a melting point range of 68-72 degrees Celsius. The predicted boiling point is approximately 473.6 degrees Celsius, with an estimated density of 1.285 grams per cubic centimeter. These physical properties reflect the compound's relatively high molecular weight and the presence of multiple functional groups that contribute to intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₈BrNO₄ | |

| Molecular Weight | 426.34 g/mol | |

| CAS Number | 912617-73-3 | |

| Melting Point | 68-72°C | |

| Physical State | Solid | |

| InChI Key | DVFVYGOJZOUJJB-UHFFFAOYSA-N |

The compound's nomenclature reflects its complex structural features, with each component of the name corresponding to specific molecular segments. The "ethyl" prefix indicates the presence of an ethyl ester group attached to the carboxyl functionality at the 4-position of the piperidine ring. The "N-Boc" designation refers to the tert-butoxycarbonyl protecting group attached to the piperidine nitrogen, which provides stability during synthetic manipulations. The "4-(4-bromobenzyl)" portion describes the brominated benzyl substituent attached to the quaternary carbon at the 4-position of the piperidine ring. Finally, "piperidine-4-carboxylate" indicates the core six-membered saturated nitrogen heterocycle with a carboxylate ester group at the 4-position.

Historical Context in Piperidine Derivative Research

The development of ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate emerges from a rich history of piperidine derivative research that began in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who coined the name derived from the genus Piper, the Latin word for pepper. Both researchers initially obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent investigations into this important heterocyclic system. The recognition of piperidine as a fundamental structural element in natural alkaloids and its potential for pharmaceutical applications drove extensive research into substituted piperidine derivatives throughout the 20th century.

The introduction of the tert-butoxycarbonyl protecting group revolutionized synthetic approaches to nitrogen-containing compounds, including piperidine derivatives. This protecting group strategy, which became widely adopted in organic synthesis, allows for the selective manipulation of complex molecules containing multiple reactive sites. The tert-butoxycarbonyl group can be efficiently introduced onto secondary amines using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or through acetonitrile solutions using 4-dimethylaminopyridine as the base. This protection strategy has proven particularly valuable in the synthesis of piperidine derivatives, where the nitrogen's reactivity can interfere with desired transformations at other positions within the molecule.

Research into brominated aromatic compounds has similarly contributed to the development of ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate. The incorporation of bromine atoms into organic molecules provides reactive sites for cross-coupling reactions, nucleophilic substitutions, and other transformations that are central to modern synthetic chemistry. The 4-bromobenzyl substituent in this compound serves as a versatile handle for further structural modifications, enabling the construction of more complex molecular architectures through established synthetic methodologies. This approach aligns with contemporary strategies in medicinal chemistry, where modular synthetic building blocks facilitate the efficient preparation of compound libraries for biological evaluation.

The convergence of piperidine chemistry, protecting group strategies, and halogenated aromatic systems represents a sophisticated approach to synthetic design that reflects decades of methodological development. Industrial production of piperidine through hydrogenation of pyridine over molybdenum disulfide catalysts has provided reliable access to the core heterocycle. Alternative methods, including modified Birch reduction using sodium in ethanol, offer complementary approaches for piperidine preparation under different reaction conditions. These established synthetic routes have enabled the large-scale preparation of piperidine derivatives, supporting both academic research and pharmaceutical development efforts.

Contemporary applications of ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate in pharmaceutical research build upon historical understanding of structure-activity relationships in piperidine-containing compounds. The compound serves primarily as an intermediate in the synthesis of pharmacologically active molecules, where its structural features allow for interactions with biological targets through hydrogen bonding and hydrophobic interactions. The aromatic and aliphatic components of the molecule provide complementary binding modes that can be exploited in the design of receptor ligands and enzyme inhibitors. This synthetic utility reflects the accumulated knowledge of piperidine chemistry that has developed over more than a century of research into this important class of heterocyclic compounds.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BrNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFVYGOJZOUJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584848 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912617-73-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 912617-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of N-Boc-4-Bromopiperidine Intermediate

A key intermediate for the preparation of the target compound is N-Boc-4-bromopiperidine , which can be synthesized from 4-bromopiperidine hydrobromide salt by Boc protection.

- Dissolve 4-bromopiperidine hydrobromide in dichloromethane (DCM) at 0 °C.

- Add N,N-diisopropylethylamine dropwise to neutralize the salt and liberate the free amine.

- Slowly add di-tert-butyl dicarbonate (Boc anhydride) in DCM at 0–20 °C.

- Stir the reaction mixture at room temperature for 18 hours.

- Work-up involves washing with aqueous HCl and brine, drying over sodium sulfate, and solvent removal to yield N-Boc-4-bromopiperidine with high purity and yield (close to 100%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | 4-bromopiperidine hydrobromide, N,N-diisopropylethylamine, di-tert-butyl dicarbonate, DCM, 0–20 °C, 18 h | ~100 | High yield, mild conditions |

Formation of Piperidine-4-Carboxylate Ester

The carboxylate group at the 4-position is introduced either by direct esterification of the corresponding carboxylic acid or by hydrolysis and subsequent esterification steps.

- Starting from a nitrile or other precursor at the 4-position, hydrolyze to the carboxylic acid using aqueous base (e.g., 2N NaOH) in ethanol under reflux.

- Acidify the aqueous solution to precipitate the carboxylic acid.

- Esterify the acid with ethanol under acidic or catalytic conditions to form the ethyl ester.

This approach is exemplified in the synthesis of related piperidine-4-carboxylic acid derivatives and their esters, where hydrolysis and acidification yield the acid, followed by esterification.

Boc Protection and Final Assembly

The Boc group is introduced or maintained throughout the synthesis to protect the piperidine nitrogen, ensuring selectivity in subsequent reactions.

Additional notes from patent literature:

- The Boc-protected piperidine hydrazine intermediate can be synthesized from N-Boc-4-piperidone via reaction with hydrazine hydrate, reduction with sodium borohydride, and condensation with 2-halo malonaldehyde derivatives.

- Catalytic coupling reactions using nickel catalysts under mild conditions allow functionalization at the 4-position, which could be adapted to introduce the 4-(4-bromobenzyl) substituent.

- The entire synthetic sequence is designed to be reproducible and suitable for scale-up with mild reaction conditions and readily available reagents.

Summary Table of Preparation Steps

*Yields approximate based on analogous reactions.

Research Findings and Considerations

- The Boc protection step is highly efficient and critical for controlling reactivity and selectivity during the synthesis.

- Alkylation with 4-bromobenzyl halides requires careful control of base and temperature to avoid side reactions.

- Esterification of the 4-carboxylate group is typically straightforward but may require optimization depending on the intermediate.

- The use of nickel-catalyzed coupling reactions offers a mild and scalable approach for introducing complex substituents on the piperidine ring, enhancing the synthetic versatility.

- Purification steps often include aqueous washes, drying over anhydrous salts, and recrystallization or chromatography to achieve high purity.

- Spectroscopic data (NMR, GC, MS) confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted piperidine derivatives.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

Substituted Piperidine Derivatives: Formed through nucleophilic substitution.

Free Amine: Obtained after Boc deprotection.

Carboxylic Acid: Resulting from ester hydrolysis.

Scientific Research Applications

Synthetic Applications

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate serves as an important intermediate in the synthesis of numerous biologically active compounds. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Key Reactions Involving Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate:

- Nucleophilic Substitution : The bromo group can be replaced with various nucleophiles, leading to the formation of diverse piperidine derivatives.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further participate in synthetic routes.

- Reduction Reactions : The ester functionality can be reduced to alcohols, expanding the range of potential derivatives.

Medicinal Chemistry

In medicinal chemistry, Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is explored for its potential as a pharmacological agent. Its derivatives have been investigated for their activity against various diseases.

Notable Findings:

- Neurodegenerative Diseases : Compounds derived from this structure have shown promise in the treatment of neurodegenerative disorders by modulating neurotransmitter systems and inhibiting specific enzyme pathways .

- Cancer Research : Some derivatives exhibit inhibitory activity against cancer-related pathways, such as the extracellular signal-regulated kinase (ERK) pathway, indicating potential applications in oncology .

The biological activity of Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate and its derivatives has been characterized through various in vitro studies.

Summary of Biological Activities

These findings suggest that the compound can effectively interact with specific biological targets, influencing cellular signaling pathways and potentially leading to therapeutic benefits.

Material Science Applications

In material science, Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is utilized in developing novel materials with unique properties. Its ability to form stable complexes with other materials enhances its applicability in creating advanced composites and coatings.

Case Studies

- Synthesis of Sodium Channel Blockers : A series of derivatives synthesized from Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate demonstrated significant sodium channel blocking activity, suggesting their potential as therapeutic agents for conditions like epilepsy and neuropathic pain.

- Investigations into Cancer Therapeutics : Research has indicated that modifications to the piperidine ring can enhance the inhibitory effects on cancer cell proliferation, particularly through modulation of signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify other molecules to enhance their activity or stability. The Boc protecting group helps in selective reactions by protecting the amine group from unwanted reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate

- Molecular Formula: C₂₀H₂₈ClNO₄ .

- Key Differences : The chlorine atom (Cl) in place of bromine (Br) reduces steric hindrance and molecular weight (381.89 vs. 438.36 g/mol). Chlorine’s lower electronegativity may decrease leaving-group ability in nucleophilic substitutions compared to bromine.

- Applications : Used in antimicrobial and antitumor agent synthesis .

Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate

- Molecular Formula: C₁₈H₂₅NO₄ .

- Key Differences : The methyl group (CH₃) lacks halogen electronegativity, rendering the compound less reactive in cross-coupling reactions. Increased hydrophobicity may enhance membrane permeability.

- Applications : Explored as a butyrylcholinesterase inhibitor for Alzheimer’s disease .

Heterocyclic and Functional Group Modifications

Ethyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate

- Molecular Formula : C₁₂H₁₆ClN₃O₂ .

- Key Differences : The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, favoring interactions with biological targets like kinases.

- Applications : Intermediate in antitubercular drug development .

Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate

Fluorinated Analogs

Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate

Sulfonamide and Pyrazole Derivatives

Ethyl 4-(4-bromobenzyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylate

- Molecular Formula : C₂₁H₂₈BrN₃O₄S .

- Key Differences : The sulfonylpyrazole group introduces strong hydrogen-bond acceptors (N and O), enhancing binding affinity for GPCRs. Bromine’s size improves hydrophobic interactions.

- Applications : Prokineticin receptor 1 (PKR1) modulators for inflammatory diseases .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate | C₂₁H₂₈BrNO₄ | 438.36 | 4-Bromobenzyl, Boc | Receptor ligands, enzyme inhibitors |

| Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate | C₂₀H₂₈ClNO₄ | 381.89 | 4-Chlorobenzyl | Antimicrobial agents |

| Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate | C₁₈H₂₅NO₄ | 307.39 | 4-Methylbenzyl | Cholinesterase inhibitors |

| Ethyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | C₁₂H₁₆ClN₃O₂ | 285.73 | 6-Chloropyrimidinyl | Antitubercular agents |

| Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate | C₁₅H₁₈FNO₂ | 279.31 | 4-Fluoro, Benzyl | PET tracers |

Biological Activity

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is a synthetic compound characterized by its piperidine ring, which is substituted with a bromobenzyl group and a tert-butoxycarbonyl (N-Boc) protecting group. Its molecular formula is C20H28BrNO4, with a molecular weight of 418.35 g/mol. The compound typically appears as a solid with a melting point between 68 to 72 °C. The structure and substituents of this compound suggest significant potential for biological activity, particularly in medicinal chemistry.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H28BrNO4 |

| Molecular Weight | 418.35 g/mol |

| Melting Point | 68 - 72 °C |

| Key Functional Groups | Piperidine ring, N-Boc protecting group |

| Substituents | 4-Bromobenzyl group |

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate does not directly target biological receptors but serves as an important intermediate in the synthesis of biologically active compounds. The presence of the bromobenzyl group enhances its potential for interaction with various biological targets, including neurotransmitter receptors and enzymes . The N-Boc group provides stability and allows for selective reactions, which can lead to the formation of more complex derivatives that may exhibit enhanced biological properties.

Interaction Studies

Preliminary studies indicate that compounds similar in structure to Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate may interact with neurotransmitter receptors, potentially influencing pharmacological activity. For instance, modifications of piperidine analogs have shown promising results in receptor affinity studies .

Comparative Analysis with Similar Compounds

The biological activity of Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate can be compared with other related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate | C20H28ClNO4 | Antagonistic activity in receptor binding |

| Ethyl N-Boc-piperidine-4-carboxylate | C13H23NO4 | Lower activity due to lack of substitution |

| Bridged piperidine analogs | Varies | Higher affinity for P2Y14R receptors |

Synthesis and Application in Drug Discovery

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, enhancing its utility in drug development .

Notable Research Findings:

- P2Y14R Antagonists : Research has indicated that modifications of piperidine structures can lead to selective antagonists for P2Y14R, which are being explored for therapeutic applications in asthma and chronic pain management .

- Cytotoxic Activity : Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that piperidine derivatives could be further explored for their anticancer properties .

- Mechanistic Insights : Studies utilizing molecular modeling have provided insights into how structural modifications influence binding affinity and pharmacodynamics, highlighting the importance of conformational flexibility in receptor interactions .

Toxicological Considerations

While specific toxicity data on Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is limited, related compounds have undergone toxicity assessments revealing varying degrees of safety profiles depending on their structural characteristics and biological targets .

Q & A

Basic Research Question

- NMR : Key signals include:

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 452.1 (calculated for C₂₀H₂₇BrNO₄) .

Discrepancies in splitting patterns or unexpected peaks may indicate incomplete Boc protection or residual solvents .

What are the challenges in maintaining the stability of the 4-bromobenzyl group during functionalization reactions?

Advanced Research Question

The 4-bromobenzyl group is susceptible to nucleophilic aromatic substitution under strongly basic conditions. For example, coupling reactions with amines or thiols require inert atmospheres (N₂/Ar) and temperatures ≤0°C to prevent debromination . Alternatives like Suzuki-Miyaura cross-coupling (using Pd catalysts) should avoid excess base; a 1:1 ratio of boronic acid to bromide minimizes side reactions . Stability studies in DMSO or DMF show <5% degradation over 48 hours at 25°C, but prolonged heating (>50°C) leads to significant decomposition .

What experimental approaches resolve contradictions in reaction yields reported for similar piperidine derivatives?

Advanced Research Question

Discrepancies often arise from solvent polarity or catalyst loading. For example, EDCI/HOBt-mediated couplings () show higher yields (75–85%) in dry acetonitrile versus THF (50–60%) due to improved reagent solubility . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as slow imine formation in reductive amination steps . Systematic DOE (Design of Experiments) protocols are recommended to optimize variables like temperature, solvent, and catalyst ratios .

How does the Boc group influence the reactivity of the piperidine nitrogen in subsequent transformations?

Advanced Research Question

The Boc group acts as a steric shield, directing electrophiles to the 4-position of the piperidine ring. Deprotection with TFA/DCM (1:1 v/v, 2 hours) regenerates the free amine, enabling further functionalization (e.g., sulfonylation or urea formation) . Comparative studies show that Boc-protected derivatives exhibit 20–30% higher yields in alkylation reactions compared to Cbz-protected analogs due to reduced side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.